molecular formula C26H21BrNPS B14744685 [(1,3-Benzothiazol-2-yl)methyl](triphenyl)phosphanium bromide CAS No. 1628-57-5

[(1,3-Benzothiazol-2-yl)methyl](triphenyl)phosphanium bromide

Cat. No.: B14744685
CAS No.: 1628-57-5
M. Wt: 490.4 g/mol
InChI Key: FDBYIEBXKZEDNO-UHFFFAOYSA-M
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Description

(1,3-Benzothiazol-2-yl)methylphosphanium bromide is an organic compound that features a benzothiazole ring attached to a triphenylphosphonium group via a methylene bridge. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzothiazol-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties[][1].

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed[][1].

Major Products

Scientific Research Applications

(1,3-Benzothiazol-2-yl)methylphosphanium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and Wittig reactions[][1].

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties[][1].

    Medicine: Research is ongoing to investigate its use as a therapeutic agent due to its ability to interact with biological targets[][1].

    Industry: It is used in the synthesis of various industrial chemicals and materials[][1].

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are used in similar applications[][1].

    Triphenylphosphonium Compounds: Other triphenylphosphonium salts, such as methyltriphenylphosphonium bromide, are also used in organic synthesis[][1].

Properties

CAS No.

1628-57-5

Molecular Formula

C26H21BrNPS

Molecular Weight

490.4 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C26H21NPS.BrH/c1-4-12-21(13-5-1)28(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-26-27-24-18-10-11-19-25(24)29-26;/h1-19H,20H2;1H/q+1;/p-1

InChI Key

FDBYIEBXKZEDNO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=NC3=CC=CC=C3S2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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